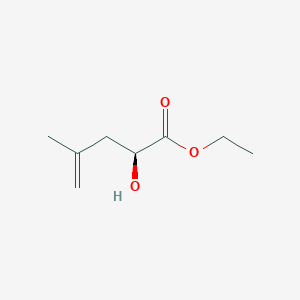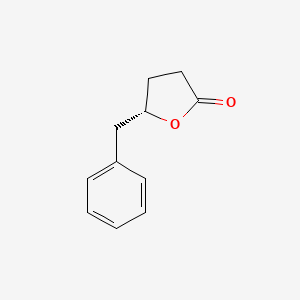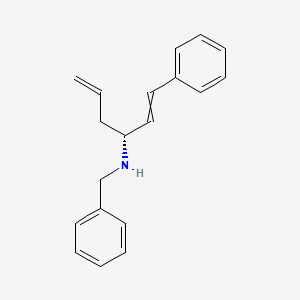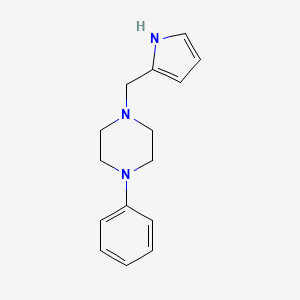![molecular formula C9H6N2S B14240657 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole CAS No. 383407-03-2](/img/structure/B14240657.png)
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole is a heterocyclic compound that contains a fused ring system incorporating cyclopentane, thiopyrano, and imidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of cyclopentanone with thiourea and subsequent cyclization can yield the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications, and ongoing research aims to improve the efficiency and cost-effectiveness of production methods .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.
Thiopyran: A sulfur-containing heterocycle with potential biological activities.
Cyclopentane: A simple hydrocarbon ring that forms the basis for more complex fused ring systems.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual components.
Eigenschaften
CAS-Nummer |
383407-03-2 |
|---|---|
Molekularformel |
C9H6N2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
2-thia-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(12),3(7),4,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-6-4-7-9(11-5-10-7)12-8(6)3-1/h1-5H,(H,10,11) |
InChI-Schlüssel |
YGHJLPPPOUOTDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(N=CN3)SC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)

![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)

![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)



